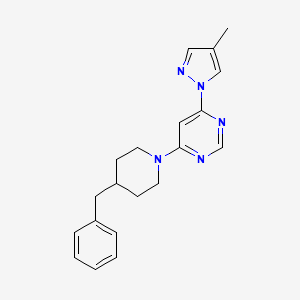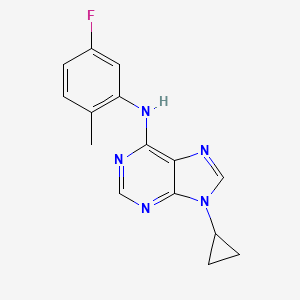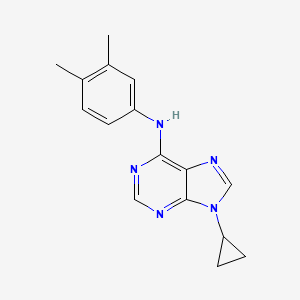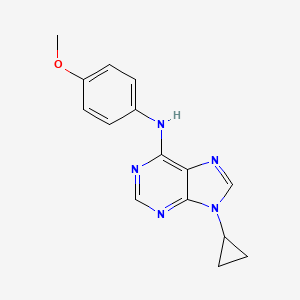
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, also known as 4BP6MP, is a small molecule that has been the subject of much scientific research in recent years. 4BP6MP is a member of the pyrimidine family of molecules, which are known for their diverse biological activities and wide range of applications. 4BP6MP is of particular interest due to its unique structure and its ability to interact with a wide range of biological targets.
科学的研究の応用
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been studied extensively in recent years and has been found to have a wide range of potential applications. It has been used as a tool in drug discovery and development, as a potential therapeutic agent, and as a research tool to study the structure and function of proteins and other biological targets. 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has also been used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes and other proteins.
作用機序
The exact mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is not fully understood, but it is believed to interact with a variety of biological targets. It is thought to interact with proteins, enzymes, and other molecules in the cell, and it is believed to act as an agonist or antagonist at various receptor sites. It is also believed to interact with DNA and RNA molecules, as well as to modulate the activity of transcription factors.
Biochemical and Physiological Effects
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as to modulate the activity of enzymes and other proteins. It has also been found to have an effect on cell metabolism, as well as to modulate the activity of transcription factors.
実験室実験の利点と制限
The use of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and can be used in a wide variety of experiments. However, it is important to note that 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can be toxic at high concentrations and should be used with caution. Additionally, it is important to consider the potential for off-target effects when using 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in experiments.
将来の方向性
There are a number of potential future directions for the use of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in scientific research. It could be used to develop new drugs or therapeutics, as well as to study the structure and function of proteins and other biological targets. Additionally, it could be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes and other proteins. Finally, it could be used to study the effects of environmental factors on biological processes, such as the effects of pollutants on gene expression.
合成法
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4-benzylpiperidine and 4-methyl-1H-pyrazole-1-carboxylic acid. This reaction is conducted in the presence of an appropriate base and is followed by a series of purification steps. Other methods of synthesis include the reaction of 4-benzylpiperidine and 4-methyl-1H-pyrazole-1-carboxaldehyde, as well as the reaction of 4-benzylpiperidine and 1,4-dicarboxylic acid.
特性
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-(4-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-16-13-23-25(14-16)20-12-19(21-15-22-20)24-9-7-18(8-10-24)11-17-5-3-2-4-6-17/h2-6,12-15,18H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZHBZUBSUPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)


![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)



![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)



![3-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443372.png)